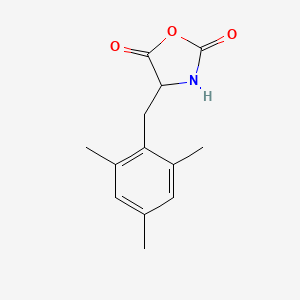
4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione is a compound that belongs to the oxazolidine family Oxazolidines are heterocyclic organic compounds containing a five-membered ring with oxygen and nitrogen atoms This particular compound is characterized by the presence of a 2,4,6-trimethylbenzyl group attached to the oxazolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of 2,4,6-trimethylbenzylamine with glycine-N-carboxyanhydride (Gly-NCA) under controlled conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted oxazolidines .
Scientific Research Applications
4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular receptors and signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and have similar chemical properties.
Spirooxazolidines: These are oxazolidine derivatives with a spirocyclic structure.
Oxazolidine-2,4-diones: These compounds have a similar dione functionality but differ in the substitution pattern.
Uniqueness
4-(2,4,6-Trimethylbenzyl)oxazolidine-2,5-dione is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-[(2,4,6-trimethylphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO3/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)17-13(16)14-11/h4-5,11H,6H2,1-3H3,(H,14,16) |
InChI Key |
BPPKSZCPRPQZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2C(=O)OC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















